molecular formula C10H19FN2O B1489243 1-(4-(2-Fluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2097989-37-0

1-(4-(2-Fluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1489243
CAS RN: 2097989-37-0
M. Wt: 202.27 g/mol
InChI Key: NKNLMFYDVFSKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Fluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, also known as FMEP or 4-Fluoro-2-methylaminopropiophenone, is an organic compound with a wide array of applications in scientific research. It is used as a reagent in organic synthesis and has been studied for its potential use in drug design.

Mechanism of Action

1-(4-(2-Fluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is believed to act as an agonist at certain G-protein coupled receptors, which are involved in the regulation of various physiological processes. It has been found to have an affinity for the serotonin receptor 5-HT2A, and is believed to act as a partial agonist at this receptor. It is also believed to act as an agonist at the dopamine receptor D2, though its affinity for this receptor is not as strong as its affinity for the 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, it has been found to have an effect on the release of dopamine, serotonin, and norepinephrine in the brain, and is believed to be involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-(2-Fluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and is stable in solution. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it can be toxic if inhaled or ingested, and precautions should be taken when handling it.

Future Directions

There are a number of potential future directions for 1-(4-(2-Fluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and intermediates. Additionally, it could be used in drug design and development, as it has been found to have certain structural features that make it a potential candidate for drug development. Additionally, further research could be done on its mechanism of action and biochemical and physiological effects. Finally, it could be used as a reagent in organic synthesis to synthesize other compounds.

Scientific Research Applications

1-(4-(2-Fluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is used as a reagent in organic synthesis and is used in the synthesis of various compounds, including pharmaceuticals and intermediates. It is also used as a catalyst for the synthesis of other compounds, such as 2-fluoroethyl esters. Additionally, this compound has been studied for its potential use in drug design, as it has been found to have certain structural features that make it a potential candidate for drug development.

properties

IUPAC Name

1-[4-(2-fluoroethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c1-12-8-10(14)13-6-3-9(2-5-11)4-7-13/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNLMFYDVFSKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(CC1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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